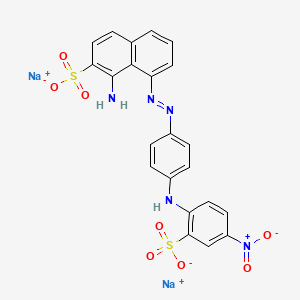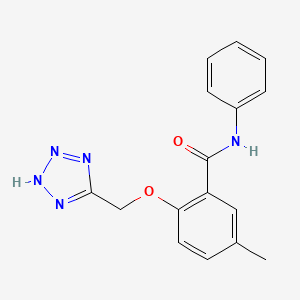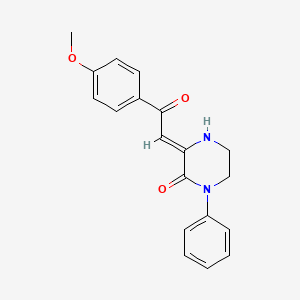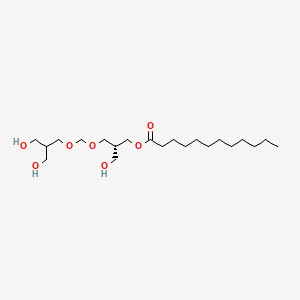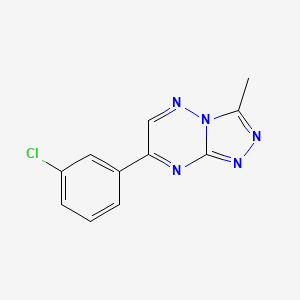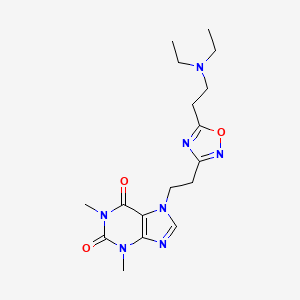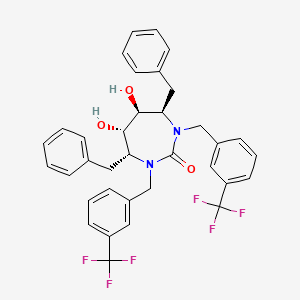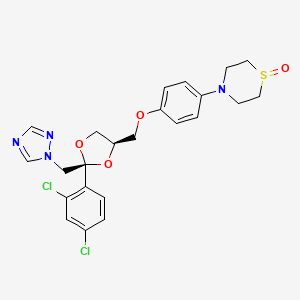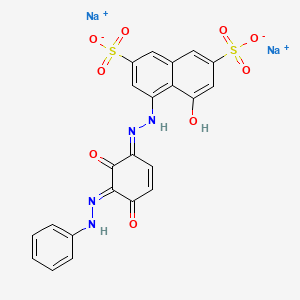
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its bright red color and is commonly used in various industrial applications, including textiles, food, and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with a naphthol derivative under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines under reductive conditions, such as in the presence of reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Nitro or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Utilized in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, allowing the compound to act as an electron donor or acceptor. This property is exploited in its use as a pH indicator and in redox reactions in biological systems. The compound can also form complexes with metal ions, which can enhance its stability and reactivity.
Comparaison Avec Des Composés Similaires
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Another azo dye with similar applications but different spectral properties.
Disodium 4-((2-hydroxy-3-(phenylazo)phenyl)azo)benzenesulphonate: Differing in the position of the hydroxyl group, affecting its reactivity and color.
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonate: Similar in structure but with variations in the sulphonate groups, influencing its solubility and industrial applications.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
93940-02-4 |
|---|---|
Formule moléculaire |
C22H14N4Na2O9S2 |
Poids moléculaire |
588.5 g/mol |
Nom IUPAC |
disodium;4-[(2E)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N4O9S2.2Na/c27-18-7-6-16(22(29)21(18)26-23-13-4-2-1-3-5-13)24-25-17-10-14(36(30,31)32)8-12-9-15(37(33,34)35)11-19(28)20(12)17;;/h1-11,23,25,28H,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/b24-16+,26-21+;; |
Clé InChI |
WQDAJUQNWOPBCY-WLXQOEACSA-L |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])/C2=O.[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])C2=O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


